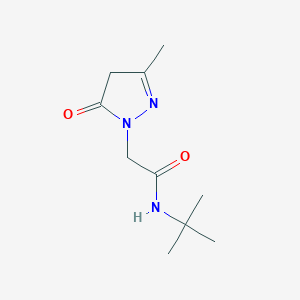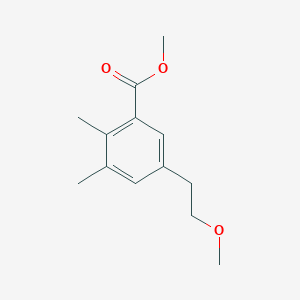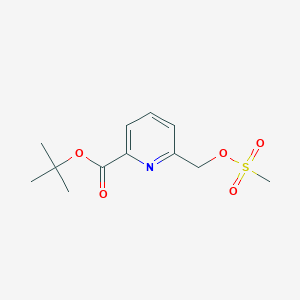![molecular formula C8H3Cl4NS B13882995 2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine](/img/structure/B13882995.png)
2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine is a heterocyclic compound characterized by the presence of chlorine atoms and a methyl group attached to a thieno[3,2-b]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine typically involves the chlorination of a thieno[3,2-b]pyridine precursor. One common method involves the reaction of 5-methylthieno[3,2-b]pyridine with chlorine gas under controlled conditions to introduce the chlorine atoms at the desired positions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The chlorination reaction is carefully monitored to avoid over-chlorination and to achieve the desired substitution pattern.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.
Reduction: Reduction reactions can be used to remove chlorine atoms or to modify the thieno[3,2-b]pyridine core.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as peroxyacetic acid or hydrogen peroxide are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to achieve reduction.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Products such as sulfoxides and sulfones.
Reduction: Dechlorinated derivatives or modified thieno[3,2-b]pyridine cores.
Substitution: Substituted thieno[3,2-b]pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and thieno[3,2-b]pyridine core allow it to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,5,6-Tetrachloro-4-methylthiopyridine
- 2,3,5,6-Tetrachloro-4-mercaptopyridine
- 5-Methylthieno[3,2-b]pyridine
Uniqueness
2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different set of functional groups and positions for chemical modifications, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H3Cl4NS |
|---|---|
Poids moléculaire |
287.0 g/mol |
Nom IUPAC |
2,3,6,7-tetrachloro-5-methylthieno[3,2-b]pyridine |
InChI |
InChI=1S/C8H3Cl4NS/c1-2-3(9)4(10)7-6(13-2)5(11)8(12)14-7/h1H3 |
Clé InChI |
NTNVMCAQEBQILM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C2C(=N1)C(=C(S2)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




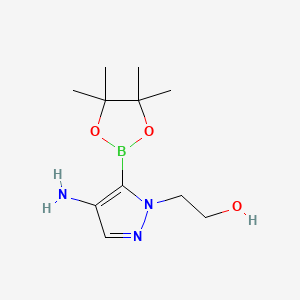
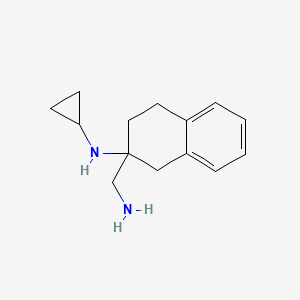

![[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid](/img/structure/B13882954.png)


